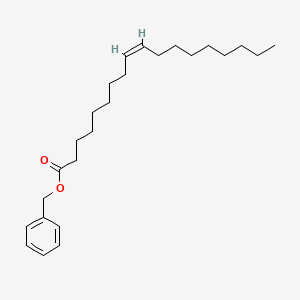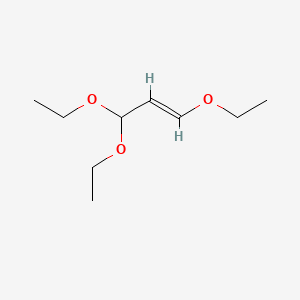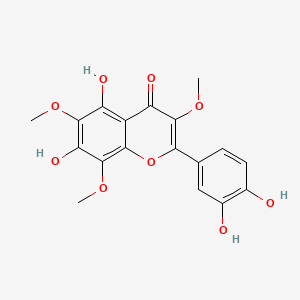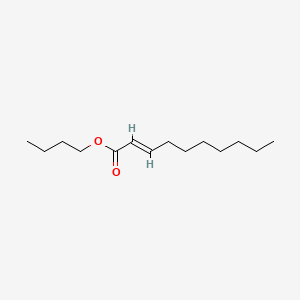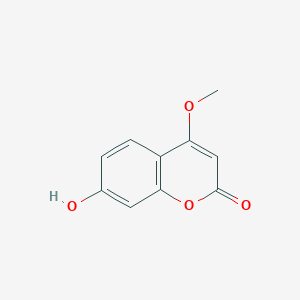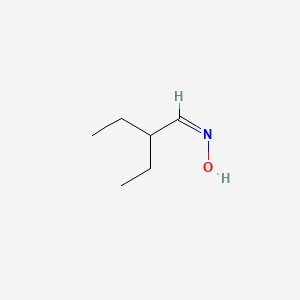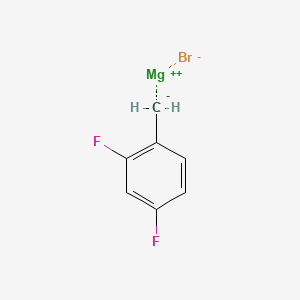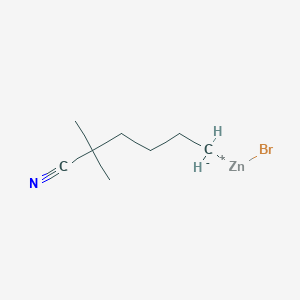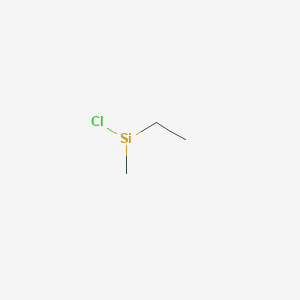
Methylethylchlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylethylchlorosilane is an organosilicon compound with the chemical formula C3H9ClSi It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
准备方法
Synthetic Routes and Reaction Conditions
Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Methylethylchlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or amino-substituted silanes.
科学研究应用
Methylethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
Silane, dichloro(chloromethyl)methyl-: This compound has two chlorine atoms and one methyl group attached to the silicon atom, making it more reactive in substitution reactions.
Silane, chloromethyl, methyl, dimethoxy-: This compound has two methoxy groups, which make it more suitable for applications requiring hydrolysis and condensation reactions.
Uniqueness
Methylethylchlorosilane is unique due to its specific combination of a chloroethyl group and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
6374-21-6 |
|---|---|
分子式 |
C3H8ClSi |
分子量 |
107.63 g/mol |
InChI |
InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3 |
InChI 键 |
ZUKYLGDWMRLIKI-UHFFFAOYSA-N |
SMILES |
CC[Si](C)Cl |
规范 SMILES |
CC[Si](C)Cl |
Key on ui other cas no. |
6374-21-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)
![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
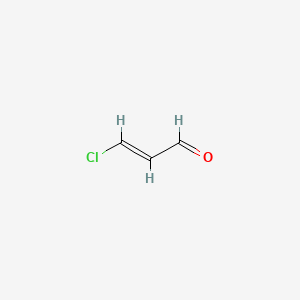
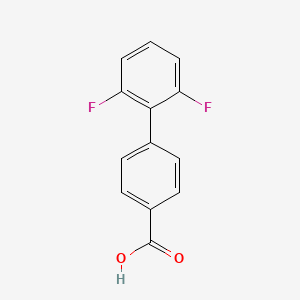
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
